

4-(3-Chlorophenoxy)-3-fluorobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)-3-fluorobenzaldehyde

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An In-depth Technical Guide to 4-(3-Chlorophenoxy)-3-fluorobenzaldehyde

This guide provides a comprehensive technical overview of **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde**, a substituted aromatic aldehyde with significant potential as a versatile intermediate in synthetic chemistry. Its unique combination of a reactive aldehyde, a diaryl ether linkage, and halogen substituents makes it a valuable building block for researchers in drug discovery, agrochemical development, and material science. This document delves into its core chemical properties, outlines a robust synthetic pathway, details methods for its structural confirmation, and discusses its reactivity and safe handling protocols.

Core Physicochemical and Structural Characteristics

4-(3-Chlorophenoxy)-3-fluorobenzaldehyde is a multi-functionalized aromatic compound. The aldehyde group serves as a primary site for a wide array of chemical transformations, while the diaryl ether core provides a stable, yet conformationally flexible, scaffold. The chloro and fluoro substituents critically influence the molecule's electronic properties, reactivity, and

potential biological activity, often enhancing metabolic stability or binding affinity in pharmaceutical candidates.[1][2]

Table 1: Physicochemical Properties of **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₈ ClFO ₂	Inferred from structure
Molecular Weight	250.65 g/mol	Calculated
CAS Number	Not available	N/A
Appearance	Likely a white to off-white or pale yellow solid	[1]
Melting Point	Not explicitly reported; expected to be in a similar range to related compounds like 4-Chloro-3-fluorobenzaldehyde (46-49 °C)	[1][3]
Boiling Point	High; likely >125 °C at reduced pressure (0.1 mmHg), similar to related structures	[4]
Solubility	Expected to be poorly soluble in water; soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.	[5]

Note: As this is a specialized chemical intermediate, some physical properties are not publicly documented. Values are often inferred from structurally similar compounds.

Synthesis and Purification: A Mechanistic Approach

The most logical and widely applied method for constructing the diaryl ether linkage in this molecule is a nucleophilic aromatic substitution (S_NAr) reaction, a variation of the Williamson

ether synthesis adapted for aryl systems.[6][7] This pathway involves the reaction of a phenoxide with an activated aryl halide.

The synthesis logically begins with 3-fluoro-4-chlorobenzaldehyde and 3-chlorophenol. The fluorine atom at position 3 activates the chlorine atom at position 4 (para to the electron-withdrawing aldehyde group) towards nucleophilic attack.

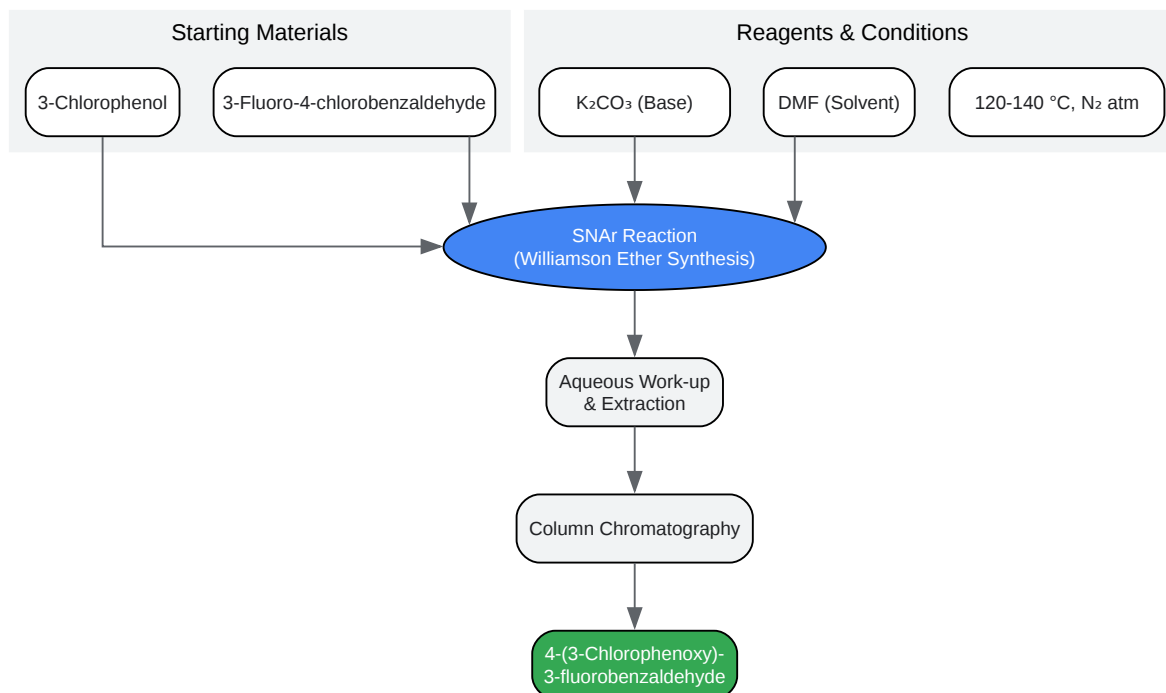
Causality in Experimental Design:

- **Base Selection:** A moderately strong base like potassium carbonate (K_2CO_3) is chosen. It is strong enough to deprotonate the 3-chlorophenol to form the reactive phenoxide nucleophile but is not so harsh as to promote unwanted side reactions with the aldehyde.[8]
- **Solvent Choice:** A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN_2 -like substitution reaction.[9]
- **Reaction Temperature:** Elevated temperatures are required to overcome the activation energy for breaking the aromatic carbon-chlorine bond.
- **Purification:** Column chromatography is the standard method for purifying products of this nature, effectively separating the desired product from unreacted starting materials and any potential side products.

Detailed Experimental Protocol: Synthesis

- **Reagent Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (1.0 equivalent), 3-fluoro-4-chlorobenzaldehyde (1.05 equivalents), and potassium carbonate (1.5 equivalents).
- **Solvent Addition:** Add anhydrous Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 3-chlorophenol.
- **Inert Atmosphere:** Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere, preventing potential oxidation of the aldehyde.

- Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-16 hours).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde**.



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Caption: Synthetic workflow via SNAr reaction.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple distinct aromatic protons.

- Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically between δ 9.8 and 10.1 ppm.[11]
- Aromatic Protons: A series of multiplets will appear in the aromatic region (δ 7.0 - 8.0 ppm). The protons on the fluorobenzaldehyde ring will show coupling to the adjacent fluorine atom (H-F coupling), further complicating the splitting patterns.
- ^{13}C NMR: The carbon spectrum will provide evidence for all 13 unique carbon atoms.
 - Aldehyde Carbonyl (C=O): A signal around δ 190-192 ppm.
 - Aromatic Carbons: Signals between δ 115 and 165 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant ($^1\text{JCF} \approx 250$ Hz).[5] Carbons C-O, C-Cl, and other aromatic carbons will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.[12]

- Aldehyde C=O Stretch: A very strong, sharp absorption band around $1700\text{-}1720\text{ cm}^{-1}$.[13]
- Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected around 2820 cm^{-1} and 2720 cm^{-1} .[14]
- Aromatic C=C Stretches: Medium to weak absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Diaryl Ether (C-O-C) Stretch: A strong, broad absorption band typically found in the $1200\text{-}1250\text{ cm}^{-1}$ region.
- C-F Stretch: A strong absorption in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- C-Cl Stretch: A medium to strong absorption in the $700\text{-}800\text{ cm}^{-1}$ region.

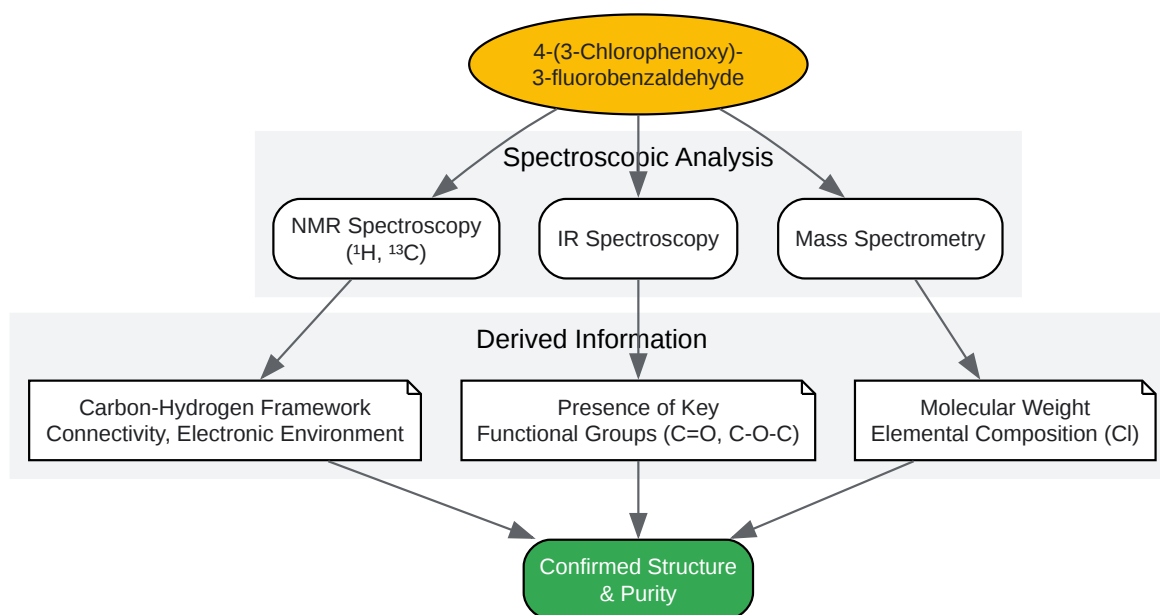
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak (M^+) at m/z 250. A prominent $\text{M}+2$ peak at m/z 252, approximately one-third the

intensity of the M^+ peak, will be present due to the natural abundance of the ^{37}Cl isotope, confirming the presence of one chlorine atom.[15]

- Key Fragments: Common fragmentation would involve the loss of the aldehyde group (-CHO, 29 Da) to give a fragment at m/z 221/223, or cleavage of the ether bond.



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Caption: Logical workflow for structural elucidation.

Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde** is dominated by its aldehyde functionality. It can readily participate in:

- Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
- Condensation Reactions: Knoevenagel, Wittig, or aldol condensations to form new carbon-carbon bonds.[1]

- Oxidation: Can be oxidized to the corresponding carboxylic acid (4-(3-chlorophenoxy)-3-fluorobenzoic acid) using standard oxidizing agents.
- Reduction: Can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄).

The halogenated aromatic rings are generally deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the substituents.

Potential Applications

This molecule is a prime candidate for use as an intermediate in the synthesis of high-value chemicals.

- Pharmaceuticals: Fluorine and chlorine-containing scaffolds are prevalent in modern pharmaceuticals. This intermediate could be used in the synthesis of anti-inflammatory, anti-cancer, or anti-tubercular agents.[\[4\]](#)[\[16\]](#)[\[17\]](#)
- Agrochemicals: Many pesticides and herbicides are based on halogenated diaryl ether structures.[\[2\]](#)
- Material Science: The compound can be incorporated into polymers or used in the development of specialty materials where its specific electronic and physical properties are advantageous.[\[16\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

- Handling: Handle in a well-ventilated area or a chemical fume hood.[\[18\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[19\]](#) Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[\[20\]](#) Wash hands thoroughly after handling.[\[18\]](#)
- Hazards: While specific toxicity data is unavailable, compounds of this class may cause skin, eye, and respiratory irritation.[\[20\]](#)[\[21\]](#) It may be harmful if swallowed.[\[19\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[22] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18] Aromatic aldehydes can be sensitive to air and light over long periods, so storage under an inert atmosphere is recommended for long-term stability.[23][24]

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- To cite this document: BenchChem. [4-(3-Chlorophenoxy)-3-fluorobenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8448476/docs#4-3-chlorophenoxy-3-fluorobenzaldehyde-chemical-properties\]](https://www.benchchem.com/product/b8448476/docs#4-3-chlorophenoxy-3-fluorobenzaldehyde-chemical-properties)

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